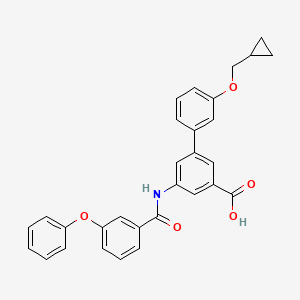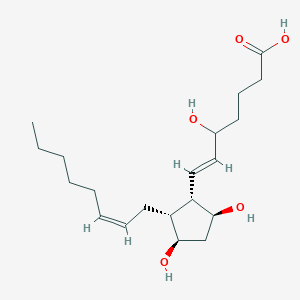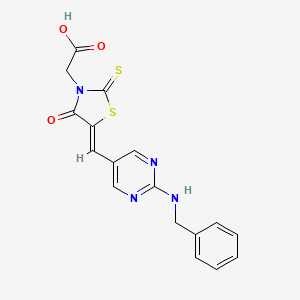
PPAR|A agonist 10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peroxisome proliferator-activated receptor alpha agonist 10 is a compound that acts on the peroxisome proliferator-activated receptor alpha, a type of nuclear receptor involved in the regulation of lipid metabolism and inflammation.
Preparation Methods
The synthesis of peroxisome proliferator-activated receptor alpha agonist 10 typically involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic routes often require specific reaction conditions such as controlled temperature, pH, and the use of catalysts. Industrial production methods may involve large-scale chemical reactors and purification processes to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Peroxisome proliferator-activated receptor alpha agonist 10 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Peroxisome proliferator-activated receptor alpha agonist 10 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of lipid metabolism and the role of nuclear receptors in gene regulation. In biology, it helps in understanding the pathways involved in inflammation and energy homeostasis. In medicine, this compound is explored for its potential therapeutic effects in treating metabolic disorders, cardiovascular diseases, and certain types of cancer. Additionally, it has industrial applications in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of peroxisome proliferator-activated receptor alpha agonist 10 involves binding to the peroxisome proliferator-activated receptor alpha, which then forms a heterodimer with the retinoid X receptorThese genes are involved in lipid metabolism, inflammation, and energy homeostasis .
Comparison with Similar Compounds
Peroxisome proliferator-activated receptor alpha agonist 10 is unique compared to other similar compounds due to its specific binding affinity and selectivity for peroxisome proliferator-activated receptor alpha. Similar compounds include fibrates such as clofibrate, gemfibrozil, and fenofibrate, which also target peroxisome proliferator-activated receptor alpha but may have different efficacy and safety profiles. Dual agonists like aleglitazar and muraglitazar, which target both peroxisome proliferator-activated receptor alpha and gamma, offer a broader range of therapeutic effects but may also present additional side effects .
Properties
Molecular Formula |
C17H14N4O3S2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[(5Z)-5-[[2-(benzylamino)pyrimidin-5-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C17H14N4O3S2/c22-14(23)10-21-15(24)13(26-17(21)25)6-12-8-19-16(20-9-12)18-7-11-4-2-1-3-5-11/h1-6,8-9H,7,10H2,(H,22,23)(H,18,19,20)/b13-6- |
InChI Key |
LCUDENRMUVNUCC-MLPAPPSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=N2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=N2)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


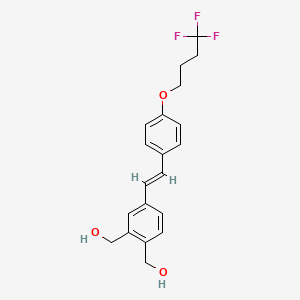


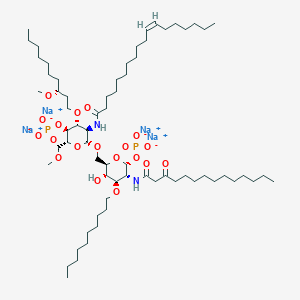
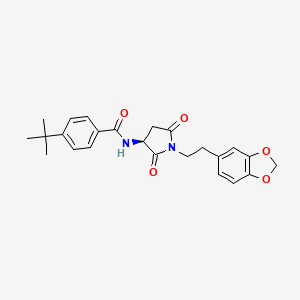
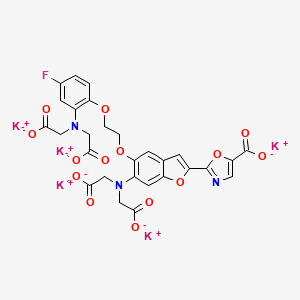
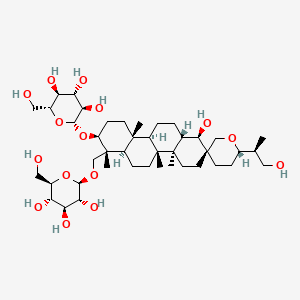
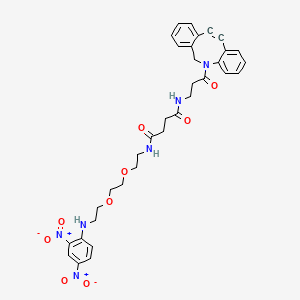
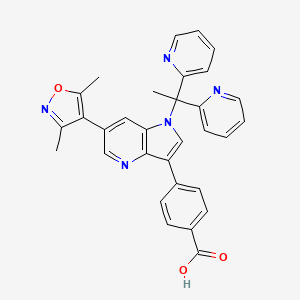
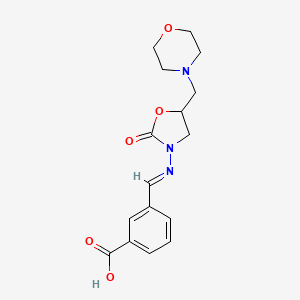
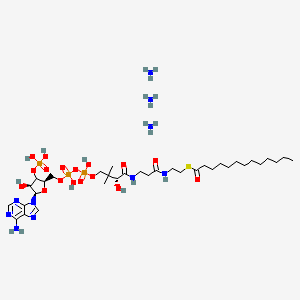
![[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12382250.png)
